2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11144692
InChI: InChI=1S/C15H10F3N5O/c16-15(17,18)10-4-3-5-11(8-10)20-14(24)12-6-1-2-7-13(12)23-9-19-21-22-23/h1-9H,(H,20,24)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=NN=N3
Molecular Formula: C15H10F3N5O
Molecular Weight: 333.27 g/mol

2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

CAS No.:

Cat. No.: VC11144692

Molecular Formula: C15H10F3N5O

Molecular Weight: 333.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide -

Specification

Molecular Formula C15H10F3N5O
Molecular Weight 333.27 g/mol
IUPAC Name 2-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C15H10F3N5O/c16-15(17,18)10-4-3-5-11(8-10)20-14(24)12-6-1-2-7-13(12)23-9-19-21-22-23/h1-9H,(H,20,24)
Standard InChI Key BNYRRONTPLCZHM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=NN=N3
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=NN=N3

Introduction

2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of amides, featuring a tetrazole moiety and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a promising candidate for pharmaceutical applications.

Synthesis Methods

The synthesis of 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. Common methods include the introduction of the tetrazole and trifluoromethyl groups onto a benzamide scaffold. Specific conditions such as temperature control, inert atmosphere (nitrogen or argon), and the use of solvents like dimethylformamide or dichloromethane are often required to facilitate these reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Biological Activities and Applications

The biological activities of 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide are primarily related to its potential as an enzyme inhibitor. The trifluoromethyl group and tetrazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Studies on related compounds suggest that these interactions can lead to significant inhibition of target enzymes, with potential therapeutic applications in conditions like hyperuricemia.

Biological ActivityDescription
Enzyme InhibitionPotential inhibitor of various enzymes
Therapeutic ApplicationsPossible use in treating conditions like hyperuricemia

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator